molecular formula C14H12N2O4 B2891243 3,5-Dimethyl-4-((4-nitrophenoxy)imino)cyclohexa-2,5-dienone CAS No. 392248-89-4

3,5-Dimethyl-4-((4-nitrophenoxy)imino)cyclohexa-2,5-dienone

Cat. No. B2891243
CAS RN: 392248-89-4
M. Wt: 272.26
InChI Key: QYAPXMBLMIBQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((4-nitrophenoxy)imino)cyclohexa-2,5-dienone (DMNP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 313.33 g/mol.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

This compound has been explored for its potential in organic synthesis, particularly in the context of intramolecular reactions and the formation of novel chemical structures. For example, it plays a role in the Michael additions to nitro-olefins, leading to the preparation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, a unique class of butenolide derivatives (Ansell, Moore, & Nielsen, 1971). Additionally, its reactions under base-catalyzed conditions with polysubstituted cyclohexa-2,5-dienones have been documented, contributing to the synthesis of 6-hydroxycyclohexa-2,4-dienones (Hartshorn, Martyn, Vaughan, & Wright, 1983).

Nucleophilic Addition and Nitration Processes

Research has shown that carbanions can add to 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone, yielding substituted 2,3-dimethyl-2-nitrocyclohex-3-enone anions through a nucleophilic addition process, indicating the compound's reactivity and potential for further chemical transformations (Fischer, Henderson, & Sankararaman, 1989).

Environmental Degradation Studies

The compound has been involved in studies related to environmental degradation, specifically in the context of nonylphenol pollutants. Sphingomonas xenophaga Bayram was found to degrade nonylphenol isomers, leading to the formation of 4-hydroxy-cyclohexa-2,5-dienones, demonstrating its role in biodegradation pathways and potential for environmental remediation efforts (Gabriel, Heidlberger, Rentsch, Giger, Guenther, & Kohler, 2005).

properties

IUPAC Name

3,5-dimethyl-4-(4-nitrophenoxy)iminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-7-12(17)8-10(2)14(9)15-20-13-5-3-11(4-6-13)16(18)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAPXMBLMIBQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.